2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one
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Overview
Description
2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C9H10FNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluoro group, and a methoxy group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 5-fluoro-2-methoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering various signaling pathways that lead to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoroacetophenone: Similar structure but lacks the methoxy group.
2-Amino-2-(5-fluoro-3-methoxyphenyl)ethanol: Contains an additional hydroxyl group.
1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine: Similar structure but with an amine group instead of a ketone
Uniqueness
2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Biological Activity
2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one, a compound with notable structural features, is being investigated for its potential biological activities. This article reviews the compound's interactions, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Amino Group : Contributes to hydrogen bonding with biological targets.
- Fluorine Atom : Enhances lipophilicity and binding affinity.
- Methoxy Group : Influences solubility and bioavailability.
These features make the compound a candidate for various therapeutic applications, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, while the fluorine enhances hydrophobic interactions. These interactions may modulate various biochemical pathways, which can lead to therapeutic effects in disease models.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent. For instance, it has been observed to induce apoptosis in certain cancer cells by activating specific signaling pathways.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. It interacts with enzymes involved in critical metabolic pathways, potentially leading to therapeutic benefits in conditions such as metabolic disorders and cancer.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-5-fluoroacetophenone | Lacks methoxy group; similar fluorine substitution | Moderate anticancer activity |
2-Amino-2-(5-fluoro-3-methoxyphenyl)ethanol | Contains additional hydroxyl group | Enhanced enzyme inhibition |
1-(5-Fluoro-2-methoxyphenyl)ethan-1-one | Similar structure but different positioning of groups | Moderate cytotoxicity |
The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to structurally similar compounds.
Case Studies
-
Study on Anticancer Activity :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values around 20 µM). The mechanism was linked to apoptosis induction through the activation of caspase pathways.
-
Enzyme Interaction Study :
- Another investigation focused on the compound's interaction with cyclooxygenase (COX) enzymes, revealing that it acts as a moderate inhibitor (IC50 = 25 µM), suggesting potential anti-inflammatory properties alongside its anticancer effects.
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-amino-1-(5-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO2/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
NPFJPHXVCRGTGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CN |
Origin of Product |
United States |
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